(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
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Overview
Description
(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound with the molecular formula C9H11N3. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Uniqueness
(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .
Properties
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHMZCGKUIOMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2CN)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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